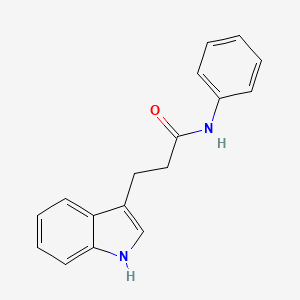

3-(1H-indol-3-yl)-N-phenylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16N2O |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

3-(1H-indol-3-yl)-N-phenylpropanamide |

InChI |

InChI=1S/C17H16N2O/c20-17(19-14-6-2-1-3-7-14)11-10-13-12-18-16-9-5-4-8-15(13)16/h1-9,12,18H,10-11H2,(H,19,20) |

InChI Key |

FJVGEMBYUUJBHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1h Indol 3 Yl N Phenylpropanamide and Its Analogs

General Synthetic Strategies for N-Indolyl Amides and Indole-3-Propanamide Derivatives

The most direct and widely employed method for the synthesis of 3-(1H-indol-3-yl)-N-phenylpropanamide involves the coupling of indole-3-propanoic acid with aniline (B41778). This transformation is typically achieved through the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, each with its own advantages in terms of reaction conditions, yield, and prevention of side reactions. nih.gov

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). nih.govpeptide.com These additives can form highly reactive activated esters, which then readily react with the amine. nih.gov The use of HOBt is also known to minimize racemization when chiral reactants are involved. peptide.com

Another class of highly effective coupling reagents are the uronium and phosphonium (B103445) salts, such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). mychemblog.comfishersci.co.uk These reagents are known for their high efficiency and rapid reaction times, often providing the desired amide in high yield under mild conditions. mychemblog.comfishersci.co.uk The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being frequently employed. fishersci.co.ukresearchgate.net

A general representation of the amide coupling reaction is depicted below:

Scheme 1: General Amide Coupling Reaction

This image is a placeholder and does not represent the actual reaction scheme.

The reaction between a carboxylic acid and an amine is often facilitated by a coupling agent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction. mychemblog.comresearchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive/Base | Typical Solvent | Key Features |

| DCC or EDC | HOBt, DMAP | DCM, DMF | Widely used, cost-effective. By-product of DCC can be difficult to remove. nih.govpeptide.com |

| HATU | DIPEA, TEA | DMF | High efficiency, fast reaction times, low racemization. mychemblog.comfishersci.co.uk |

| BOP, PyBOP | DIPEA, TEA | DMF, DCM | High coupling efficiency, but BOP can release carcinogenic HMPA. peptide.comluxembourg-bio.com |

| CDI | None | THF, DCM | Useful for forming amides, but can be sensitive to moisture. peptide.com |

Targeted Synthesis Approaches for Substituted this compound Analogs

The synthesis of substituted analogs of this compound allows for the exploration of structure-activity relationships. These syntheses can be achieved by using appropriately substituted indole-3-propanoic acids or anilines in the amide coupling reactions described in the previous section.

For instance, the synthesis of N-aryl-3-(indol-3-yl)propanamides with various substituents on the N-aryl ring has been reported. researchgate.net These syntheses typically follow the standard amide coupling protocols, where the choice of substituted aniline determines the final product. The reaction conditions are generally tolerant of a wide range of functional groups on both the indole (B1671886) and aniline moieties.

Alternatively, modifications can be introduced on the indole ring. For example, N-substituted indole-3-propanoic acids can be prepared and then coupled with aniline to yield N-substituted analogs. nih.gov The synthesis of 3-phenyl-1H-indoles has also been described through palladium-catalyzed direct arylation of NH-indoles, providing a route to analogs with substitution at the C3 position of the indole ring. mdpi.com

The synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones has been achieved through an Eschenmoser coupling reaction, which could be a potential route for the synthesis of analogs with modifications at the propanamide backbone. nih.gov

Table 2: Examples of Synthesized Substituted Analogs

| Indole Reactant | Aniline Reactant | Coupling Method | Product | Reference |

| Indole-3-propanoic acid | 4-Nitroaniline | EDC, HOBt | 3-(1H-indol-3-yl)-N-(4-nitrophenyl)propanamide | researchgate.net |

| 1-Benzyl-indole-2-carboxylic acid | 4-Chloroaniline | Not specified | 1-Benzyl-N-(4-chlorophenyl)-1H-indole-2-carboxamide | nih.gov |

| Indole | Bromo-benzene | Pd(OAc)2/dppm | 3-Phenyl-1H-indole | mdpi.com |

Molecular Hybridization and Multicomponent Reaction Strategies in Analog Design

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design. mdpi.com For this compound, this could involve linking the core structure to other heterocyclic systems known for their biological activity, such as triazoles or benzimidazoles. mdpi.commdpi.com

Multicomponent reactions (MCRs) are particularly well-suited for creating libraries of complex molecules in a time- and cost-effective manner. wikipedia.orgnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be utilized to synthesize peptide-like structures and other complex amides. wikipedia.orgwikipedia.orgacs.org

The Ugi four-component reaction (U-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org By using indole-3-carbaldehyde, an amine, a carboxylic acid, and an isocyanide, it is possible to generate a diverse range of indole-containing peptidomimetics. acs.org

The Passerini three-component reaction , on the other hand, combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.org This reaction can also be adapted to incorporate the indole scaffold.

These MCRs offer a high degree of structural diversity, as the various components can be easily modified. For example, a one-pot synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been reported via a multicomponent reaction, demonstrating the utility of this approach in generating complex indole-based heterocycles. nih.gov

Table 3: Key Multicomponent Reactions for Analog Synthesis

| Reaction | Components | Product Type | Potential for Indole Incorporation |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Use of indole-3-carbaldehyde or an indole-containing amine/acid. wikipedia.orgacs.org |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Use of indole-3-carbaldehyde or an indole-containing carboxylic acid. wikipedia.orgorganic-chemistry.org |

Stereochemical Considerations in the Synthesis of Chiral Analogs

The introduction of chiral centers into the this compound scaffold can have a significant impact on its biological activity. The synthesis of enantiomerically pure analogs can be achieved through two main approaches: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral resolution involves the separation of enantiomers from a racemic mixture. This is often accomplished using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). mdpi.comnih.goveijppr.comnih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. eijppr.comnih.gov The choice of mobile phase and the specific CSP are critical for achieving good separation. nih.gov

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. This can be achieved by using chiral catalysts or chiral auxiliaries. For example, catalytic asymmetric reactions have been developed for the synthesis of various chiral indole derivatives. nih.govnih.gov Chiral phosphoric acids have emerged as powerful catalysts for a range of enantioselective transformations involving indoles. nih.gov

While specific examples of the asymmetric synthesis of this compound are not extensively reported, the principles of asymmetric catalysis can be applied to this system. For instance, the asymmetric reduction of a suitable precursor or the use of a chiral coupling reagent in the amide formation step could potentially lead to the desired enantiomerically enriched product.

Table 4: Approaches to Chiral Analog Synthesis

| Approach | Method | Key Considerations |

| Chiral Resolution | Chiral HPLC | Selection of appropriate chiral stationary phase and mobile phase. mdpi.comnih.goveijppr.comnih.govresearchgate.net |

| Asymmetric Synthesis | Chiral Catalysts (e.g., chiral phosphoric acids) | Development of a suitable catalytic system for the specific reaction. nih.govnih.gov |

| Asymmetric Synthesis | Chiral Auxiliaries | Attachment and subsequent removal of the chiral auxiliary. |

Biological Activities and Pharmacological Target Interactions of 3 1h Indol 3 Yl N Phenylpropanamide Derivatives

Anticancer and Antiproliferative Activity

Derivatives of 3-(1H-indol-3-yl)-N-phenylpropanamide have demonstrated notable cytotoxic and antiproliferative effects across a range of human cancer cell lines. Research has shown that modifications to the core structure can yield compounds with significant efficacy against various cancers, including lung, colon, and breast cancer, as well as leukemia. nih.govnih.govmdpi.commdpi.com

For instance, certain pyrazolinyl-indole derivatives have exhibited high cytotoxic effects against panels of up to 56 different human cancer cell lines. nih.gov Specifically, compounds incorporating a pyrazole (B372694) scaffold have shown promising anticancer activity against lung and breast cancer cells. nih.govmdpi.com Indole-1,2,4-triazole hybrids have also been identified as potent agents against liver cancer cells (Hep-G2). nih.gov The antiproliferative potential of these derivatives is often linked to their ability to interfere with fundamental cellular processes required for cancer cell growth and survival.

Table 1: Anticancer Activity of Selected Indole (B1671886) Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Pyrazolinyl-Indole Derivatives | NCI 56-cell line panel | High cytotoxicity | nih.gov |

| Indole-Pyrazole Hybrids | MDA-MB-231 (Breast), A549 (Lung) | Significant cytotoxicity | mdpi.com |

| Indole-1,2,4-triazole-S-alkylated Acetamides | Hep-G2 (Liver) | Potent anti-cancer potential | nih.gov |

| Indolyl-4-azaindolyl Thiazoles | STO (Mesothelioma) | High antiproliferative activity | nih.gov |

| 1,2,4-Triazoline-3-thione Metal Complexes | HT29 (Colon), A549 (Lung) | Potent anticancer activity | mdpi.com |

The anticancer effects of these indole derivatives are frequently traced back to their ability to modulate critical cellular signaling pathways that govern cell cycle progression and survival. nih.govnih.gov A key mechanism observed is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. One highly active nortopsentin analogue, a type of indolyl-thiazole derivative, was identified as a CDK1 inhibitor. nih.gov This inhibition leads to cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.gov

Furthermore, these compounds can interfere with the phosphorylation of key proteins involved in cell survival, such as survivin. nih.gov By preventing the phosphorylation of survivin at specific residues like Threonine 34, these derivatives can disrupt its anti-apoptotic function and promote cell death. nih.gov Some derivatives have also been shown to induce cell cycle arrest through the modulation of pathways like RhoA and Akt/GSK3beta. mdpi.com

A primary mechanism through which these indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Research has demonstrated that these compounds can trigger apoptotic pathways in various cancer cells in a dose-dependent manner. researchgate.net The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the cell death program. researchgate.netnih.gov Specifically, the activation of caspase-3, a key executioner caspase, has been linked to the apoptotic effects of certain indazole derivatives. researchgate.net

In addition to activating caspases, these compounds can induce significant damage to cancer cell DNA. mdpi.comnih.gov The appearance of markers for DNA lesion repair, such as phosphorylated ATM (phospho-ATM) and γH2AX, indicates that the compounds cause DNA damage, which can subsequently trigger an apoptotic response. researchgate.net Some nonsteroidal anti-inflammatory drugs (NSAIDs) containing an indole structure, such as indomethacin, have been shown to cause apoptotic DNA fragmentation in cells. nih.gov This process is believed to be a critical component of their anticancer activity.

The regulation of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. nih.gov Derivatives of this compound have been specifically designed to target and inhibit anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1. mdpi.comnih.gov These anti-apoptotic proteins function by sequestering pro-apoptotic proteins like Bax and Bak, preventing them from initiating the apoptotic cascade. nih.govnih.gov

By acting as BH3-mimetics, the indole derivatives can bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, disrupting their interaction with pro-apoptotic partners. mdpi.comnih.gov This disruption liberates pro-apoptotic proteins, allowing them to oligomerize and permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.gov The sensitivity of cancer cells to these derivatives often depends on which Bcl-2 family member they rely on for survival, a concept known as "Bcl-2 dependency". nih.gov For example, Mcl-1, another member of the Bcl-2 family, is known to interact with Bax and delay cell death under various cytotoxic conditions. nih.gov

Antimicrobial and Anti-infective Potentials

In addition to their anticancer properties, derivatives of this compound have emerged as a promising class of antimicrobial agents. scribd.comnih.govresearchgate.net The global challenge of antimicrobial resistance has spurred the search for novel chemical entities capable of combating pathogenic bacteria and fungi. nih.govnih.gov Indole-based compounds have shown a broad spectrum of activity, and structural modifications, such as the introduction of halogen atoms or the hybridization with other heterocyclic moieties like pyrazole and imidazole (B134444), have been shown to enhance their antimicrobial potency. scribd.comnih.govnih.gov

Numerous studies have confirmed the efficacy of these indole derivatives against a variety of pathogenic bacteria, including both Gram-positive and Gram-negative strains. scribd.comderpharmachemica.com A significant finding is the potent activity of certain derivatives against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.govnih.gov

For example, 3-substituted-1H-imidazol-5-yl-1H-indoles have been identified with minimum inhibitory concentrations (MIC) as low as ≤0.25 µg/mL against MRSA. nih.gov Similarly, novel 1,3-diphenyl pyrazole derivatives have demonstrated MIC values as low as 4 µg/mL against the problematic Gram-negative bacterium A. baumannii. nih.gov The presence of specific substituents, such as bromine on an aryl ring, has been shown to enhance antibacterial effects. scribd.com

Table 2: Antibacterial Efficacy of Selected Indole Derivatives

| Compound Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 3-Substituted-1H-imidazol-5-yl-1H-indoles | MRSA | ≤0.25 µg/mL | nih.gov |

| 1,3-Diphenyl Pyrazole Derivatives | Acinetobacter baumannii | 4 µg/mL | nih.gov |

| Pyrazole-based Naphthalen-1-amines | E. coli, S. aureus, B. subtilis | 6.25 µg/mL | researchgate.net |

| Pyrazoline-Indole Ethanones | Escherichia coli | Potent activity | derpharmachemica.com |

The antifungal potential of this compound derivatives is equally significant, with demonstrated activity against a wide range of fungal pathogens, including various Candida species, Aspergillus niger, and plant pathogenic fungi. nih.govmdpi.comresearchgate.net The rise in fungal infections, particularly in immunocompromised individuals, underscores the need for new antifungal agents. nih.gov

Several 1-(1H-indol-3-yl) derivatives have shown fungicidal activity against multiple Candida strains, including C. albicans, C. glabrata, and C. parapsilosis, at concentrations between 0.250 and 1 mg/mL. nih.gov Some of these compounds also inhibit microbial tyrosinase, suggesting a potential mechanism of action. nih.gov Hybrid molecules, such as those incorporating imidazole or triazole moieties, have proven particularly effective. For instance, certain 3-(1H-imidazol-1-yl)propan-1-one oxime esters displayed more potent anti-Candida activity than the standard drugs fluconazole (B54011) and miconazole. mdpi.com Furthermore, derivatives have been developed that show efficacy against plant pathogenic fungi like Rhizoctonia solani and Botrytis cinerea, indicating a broad spectrum of antifungal potential. mdpi.com

Table 3: Antifungal Efficacy of Selected Indole Derivatives

| Compound Class | Fungal Strain(s) | Activity (MIC/Concentration) | Reference |

|---|---|---|---|

| 1-(1H-indol-3-yl) Derivatives | Candida spp., Aspergillus niger | 0.250 - 1 mg/mL (Fungicidal) | nih.gov |

| 3-(1H-imidazol-1-yl)propan-1-one Oxime Esters | Candida albicans | 0.0054 µmol/mL (MIC) | mdpi.com |

| 3-Indolyl-3-hydroxy Oxindoles | Rhizoctonia solani | 3.44 mg/L (EC50) | mdpi.com |

| Phenethyl-indole-imidazole Derivatives | Cryptococcus neoformans | ≤0.25 µg/mL (MIC) | nih.gov |

| Pyrazole-based Naphthalen-1-amines | Rhizopus oryzae | 3.125 µg/mL (MIC) | researchgate.net |

Inhibition of Pathogen-Specific Enzymes (e.g., Falcipain-2)

The cysteine protease falcipain-2, found in Plasmodium falciparum, is a crucial enzyme for the parasite's survival, as it is essential for the digestion of hemoglobin in the host's red blood cells. mdpi.comresearchgate.netresearchgate.net The inhibition of falcipain-2 disrupts this process, leading to the parasite's death, making it a significant target for the development of new antimalarial drugs. mdpi.comresearchgate.neteurekaselect.com The increasing resistance of malaria parasites to existing therapies has intensified the search for novel inhibitors targeting enzymes like falcipain-2. mdpi.compnrjournal.com

A series of 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides, which are derivatives of the core this compound structure, have been designed and evaluated as falcipain-2 inhibitors. mdpi.comnih.gov A lead compound, (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide, was identified through virtual screening and its binding was confirmed using surface plasmon resonance assays. mdpi.comnih.gov Subsequent optimization of this lead compound led to the synthesis of several derivatives with moderate inhibitory activity against falcipain-2. mdpi.comnih.gov

Notably, certain derivatives demonstrated improved potency. For instance, compound 2k from one study showed an IC₅₀ value of 10.0 µM, which was approximately a threefold improvement over the initial lead compound. nih.gov This suggests that specific substitutions on the propanamide scaffold can significantly enhance inhibitory activity. nih.gov Molecular modeling studies have indicated that introducing hydrogen bond donors or acceptors to the phenyl ring moiety could create additional interactions with the enzyme, thereby boosting bioactivity. mdpi.comnih.gov

Another study reported an indole carboxamide derivative, N-{3-[(biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide, as a potent dual inhibitor of both falcipain-2 and the related enzyme falcipain-3. frontiersin.org The concomitant inhibition of both enzymes is considered an effective strategy to cut off the parasite's amino acid supply. frontiersin.org

Table 1: Falcipain-2 Inhibitory Activity of Selected this compound Derivatives

| Compound Reference | Structure | IC₅₀ (µM) | Notes |

| Lead Compound 1 nih.gov | (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide | 39.4 | Identified via virtual screening. mdpi.comnih.gov |

| Compound 2b nih.gov | Derivative of Lead Compound 1 | 22.8 | Shows moderate inhibitory activity. nih.gov |

| Compound 2k nih.gov | Derivative of Lead Compound 1 | 10.0 | ~3-fold more potent than the lead compound. nih.gov |

| Compound 2l nih.gov | Derivative of Lead Compound 1 | 19.8 | Shows moderate inhibitory activity. nih.gov |

Immunomodulatory and Anti-inflammatory Effects

The indole nucleus is a recognized pharmacophore that contributes to anti-inflammatory and immunomodulatory activities by interacting with targets like phospholipase A2, cyclooxygenase-2 (COX-2), and various cytokines. mdpi.com Derivatives of this compound have been specifically investigated for these properties, demonstrating effects on both the innate and adaptive immune systems.

Certain N-pyridinyl(methyl)-indol-3-ylpropanamide derivatives have been synthesized and evaluated for their ability to suppress immune responses. nih.gov These compounds have shown potential as immunosuppressive agents by inhibiting the proliferation of T lymphocytes, which are key cells in the adaptive immune response. nih.govnih.gov

One particularly active compound, AD412 (3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide), was identified as a potent inhibitor of human T cell proliferation stimulated by CD3/CD28. nih.gov Its mechanism of action involves the preferential inhibition of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several interleukins, including interleukin-2 (B1167480) (IL-2). nih.gov By blocking the JAK1/3-dependent phosphorylation of downstream targets like STAT5a/b, Akt, and ERK1/2, AD412 effectively suppresses the T cell response to IL-2. nih.gov This targeted immunosuppressive activity suggests that such indole derivatives could be lead compounds for developing new therapies for autoimmune diseases and organ transplantation. nih.gov

Derivatives of the indole structure have been shown to modulate key inflammatory pathways, primarily by inhibiting pro-inflammatory cytokines and transcription factors. mdpi.comnih.govresearchgate.net A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins. nih.govmdpi.comnih.gov

Studies have shown that indole derivatives can inhibit TNF-α-induced NF-κB activation. nih.govresearchgate.net This inhibition prevents the degradation of IκBα, the inhibitory protein that holds NF-κB inactive in the cytoplasm. nih.gov By preventing IκBα degradation, the translocation of NF-κB to the nucleus is blocked, thereby shutting down the transcription of NF-κB-regulated genes. nih.gov

For example, the N-acylhydrazone derivative JR19 (N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide) has demonstrated significant anti-inflammatory activity. mdpi.comnih.gov In preclinical models, JR19 effectively reduced the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. mdpi.com Its mechanism is believed to involve the nitric oxide (NO) pathway and cytokine signaling, making it a candidate for development as an anti-inflammatory and immunomodulatory agent. mdpi.comnih.gov Other indole derivatives have also been found to suppress the expression of inflammatory mediators like iNOS, MCP-1, and IL-6. researchgate.net This modulation of critical inflammatory pathways highlights the therapeutic potential of these compounds in managing inflammation-mediated diseases. mdpi.com

Enzyme Inhibitory Activities in Diverse Biological Systems

Beyond their effects on pathogen-specific and immune-related enzymes, this compound derivatives have demonstrated inhibitory activity against other enzymes relevant to human health, including those involved in neurodegeneration and metabolic disorders.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.govmdpi.com The indole scaffold has been identified as a valuable pharmacophore for designing AChE inhibitors. nih.govnih.gov

A series of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives were synthesized and screened for their ability to inhibit AChE. innovareacademics.in Although structurally different from standard inhibitors, these compounds showed considerable inhibitory activity. innovareacademics.in Among the tested compounds, derivatives 3a and 3j were the most potent, with IC₅₀ values of 13.64 µg/ml and 14.3 µg/ml, respectively. innovareacademics.in This activity encourages further investigation into their mode of action and potential as lead molecules for anti-Alzheimer's agents. innovareacademics.in Structure-activity relationship studies on other indole-based compounds have shown that substitutions on the indole ring and the nature of the side chain significantly influence AChE inhibitory potency. nih.govnih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one Derivatives

| Compound Reference innovareacademics.in | IC₅₀ (µg/ml) |

| 3a | 13.64 |

| 3j | 14.3 |

| 3c | 16.4 |

| 3e | 17.9 |

| 3g | 17.6 |

| 3i | 21.1 |

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into glucose. eurekaselect.comnih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby lowering post-meal blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes mellitus. eurekaselect.comnih.gov

The indole scaffold has garnered significant attention for its potential in developing α-glucosidase inhibitors. eurekaselect.com Research has shown that various synthetic indole derivatives exhibit potent inhibitory activity against this enzyme. eurekaselect.comnih.gov For instance, a study on thiazolidinone-based indole derivatives found that many compounds had moderate to good inhibitory potential against α-glucosidase, with IC₅₀ values ranging from 2.40 µM to 31.50 µM. nih.gov Another study focusing on oleanolic acid-indole derivatives reported superior inhibitory effects compared to the parent compounds, with IC₅₀ values as low as 4.02 µM. nih.gov Mechanistic studies revealed that these derivatives act as mixed-type inhibitors. nih.gov While direct studies on this compound are limited in this specific area, the proven activity of the broader indole class suggests this is a promising avenue for future research. eurekaselect.com

Stimulator of Interferon Genes (STING) Inhibition

Recent research has identified derivatives of indole, structurally related to this compound, as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating an interferon response. However, its overactivation can lead to inflammatory and autoimmune diseases, making STING antagonists a valuable therapeutic target.

A structure-activity relationship (SAR) study of indol-3-yl-N-phenylcarbamic amides and indol-2-yl-N-phenylcarbamic amides led to the identification of several potent STING inhibitors. researchgate.net Among the synthesized analogs, compounds 10 , 13 , 15 , 19 , and 21 demonstrated superior inhibition of the phosphorylation of STING and interferon regulatory factor 3 (IRF3) compared to the reference compound, H-151. researchgate.net All five of these compounds exhibited more potent STING inhibition than H-151 in a THP-1 reporter cell line. researchgate.net The most potent of these, compound 21 , displayed a half-maximal inhibitory concentration (IC₅₀) of 11.5 nM. researchgate.net Molecular docking studies suggest that the meta- and para-positions of the phenylcarbamic amide ring are key sites for modification to enhance inhibitory activity. researchgate.net

In a separate study, another series of indole derivatives was designed based on the structures of known covalent STING inhibitors. nih.gov This work identified compound 4dc as a particularly potent inhibitor, with IC₅₀ values of 0.14 µM in RAW-Lucia™ ISG cells and 0.39 µM in THP1-Dual™ cells. nih.gov These findings underscore the potential of the indole scaffold in developing novel anti-inflammatory agents targeting the STING pathway. nih.gov

Table 1: STING Inhibitory Activity of Indole Derivatives

| Compound | Target Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 21 | THP-1 (STINGR232 knock-in) | 11.5 | researchgate.net |

| 4dc | RAW-Lucia™ ISG | 140 | nih.gov |

| 4dc | THP1-Dual™ | 390 | nih.gov |

Other Enzymatic Targets (e.g., Dithiol Oxidase DsbA, Fatty Acid Amide Hydrolase)

Based on a comprehensive review of the available scientific literature, there is no published research detailing the inhibitory activity of this compound or its direct derivatives on the bacterial enzyme Dithiol Oxidase DsbA. This enzyme is a virulence factor in many pathogenic bacteria, responsible for the formation of disulfide bonds in secreted proteins. While DsbA is a target for the development of new antibacterial agents, the potential of indole-propanamide derivatives in this context remains unexplored.

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. google.com Inhibition of FAAH is a therapeutic strategy for pain, inflammation, and central nervous system disorders. google.com The indole nucleus is a common feature in a number of FAAH inhibitors. google.com However, a detailed search of the scientific literature did not yield specific inhibitory activity data (such as IC₅₀ values) for this compound or its close derivatives against FAAH. While some indole-3-propanamide derivatives have been investigated for other biological activities, their effects on FAAH have not been specifically reported. For instance, the N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen, which contains a different core structure, has been shown to be a dual inhibitor of FAAH and COX with an IC₅₀ for FAAH of 0.44 µM. researchgate.net

Structure Activity Relationship Sar Analyses of 3 1h Indol 3 Yl N Phenylpropanamide and Its Derivatives

Impact of Indole (B1671886) Ring Substitutions on Biological Efficacy

The indole nucleus is a prevalent heterocycle in bioactive compounds, and its substitution pattern significantly modulates the pharmacological profile of 3-(1H-indol-3-yl)-N-phenylpropanamide derivatives. nih.gov The position and nature of substituents on the indole ring can enhance or diminish biological activity.

SAR analysis has shown that introducing substituents at the C-5 position of the indole ring can enhance anti-tumor activity, whereas substitution at the C-7 position often leads to a significant reduction in antiproliferative effects. nih.gov In studies on related indolealkylamines, derivatives lacking any ring substituents generally displayed lower affinities for serotonin (B10506) receptors compared to those substituted at the 4- or 5-position of the indole ring. nih.gov Specifically, 4-hydroxylated derivatives showed marked selectivity for the 5-HT2A receptor, while 5-substituted derivatives exhibited roughly equal potency at both 5-HT1A and 5-HT2A sites. nih.gov Conversely, substitutions at the 6-position resulted in compounds with significantly lower affinities for all tested 5-HT receptors. nih.gov

| Indole Ring Position | Effect of Substitution | Receptor/Activity Impact |

| C-4 | Hydroxylation | 25-380-fold selectivity for 5-HT2A vs. 5-HT1A receptors. nih.gov |

| C-5 | General Substitution | Can enhance anti-tumor activity. nih.gov |

| C-5 | General Substitution | Approximately equal potency at 5-HT1A and 5-HT2A sites. nih.gov |

| C-6 | General Substitution | Greater than micromolar affinities (low potency) for 5-HT receptors. nih.gov |

| C-7 | General Substitution | Greatly reduced anti-proliferative activity. nih.gov |

The nitrogen atom of the indole ring and its attached hydrogen (the N-H group) play a vital role in the molecule's biological activity. The lone pair of electrons on the nitrogen atom contributes to a conjugated system with surrounding π electrons, which enhances the molecule's stability and reactivity. nih.gov Furthermore, the N-H group is a key hydrogen bond donor. nih.gov This allows it to form hydrogen bonds with biological macromolecules such as proteins and nucleic acids, which is often a critical interaction for anchoring the ligand within a receptor's binding site and eliciting a biological response. nih.gov

Stereochemistry is a critical factor that can dictate the biological activity and selectivity of chiral molecules. In the context of related indole-containing inhibitors, the development of nonchiral analogues has been a strategy to circumvent issues related to stereoisomers. nih.gov For other classes of receptor ligands, the conformation adopted by the molecule, which is influenced by its stereochemistry, is crucial for optimal interaction with the target. For instance, in certain N-acetylated piperidine (B6355638) derivatives, the molecule prefers to adopt a specific twist-boat conformation. researchgate.net While specific data on the stereochemical influence for this compound itself is limited in the provided context, it is a fundamental principle in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different activities and properties.

Contributions of the Propanamide Linker and N-Phenyl Moiety

The propanamide linker and the terminal N-phenyl group are critical for orienting the molecule within the binding pocket and for establishing key interactions that determine potency and selectivity. In analogous fentanyl compounds, the propanamide carbonyl group has been shown to form a hydrogen bond with the indole side-chain of a tryptophan residue (W-318) in the mu-opioid receptor. nih.gov This highlights the importance of the linker's carbonyl oxygen as a hydrogen bond acceptor.

Modifications to the N-phenyl ring significantly influence the biological activity of these derivatives. SAR studies on related scaffolds have demonstrated that the position and type of substituent on this ring are key determinants of potency. For a series of indol-3-yl-N-phenylcarbamic amides, molecular docking and SAR analyses suggested that the meta- and para-positions of the benzene (B151609) ring were amenable to structural modification by introducing halides or alkyl substituents to improve inhibitory activity. nih.gov Similarly, in a series of monoamine reuptake inhibitors, substitutions on the 3-phenyl group were explored to enhance potency and selectivity. nih.gov

A clear correlation exists between the features of the substituents on the N-phenyl ring and the resulting biological potency. The introduction of specific groups can dramatically alter the compound's efficacy.

For example, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, which share a similar urea (B33335) linker to the amide in the target compound, introducing a five- or six-carbon chain significantly improved complement inhibitory activity, with one optimized compound achieving an IC50 value as low as 13 nM. nih.gov In another study on dual inhibitors, a compound featuring a 3-chloro-4-fluorophenyl group displayed potent activity with IC50 values in the low nanomolar range for both IDO1 and TDO enzymes. nih.gov The size of substituents is also a critical factor; in a series of indolealkylamines, N,N-dialkyl groups larger than N,N-diisopropyl led to a marked decrease in affinity at serotonin receptors. nih.gov

| Substituent Feature | Modification Example | Observed Impact on Potency |

| Halides | 3-chloro-4-fluorophenyl | Potent dual inhibition of IDO1 (IC50 = 5 nM) and TDO (IC50 = 4 nM). nih.gov |

| Alkyl Chains | Five- or six-carbon chain | Greatly improved complement inhibition activity (IC50 = 13 nM for optimized compound). nih.gov |

| Alkyl Groups (Size) | Groups larger than N,N-diisopropyl | Marked reduction in affinity at 5-HT2A and 5-HT1A recognition sites. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their structural properties. mdpi.com By establishing a mathematical correlation between chemical structure and activity, QSAR models can guide the rational design of new, more potent compounds. mdpi.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of indole-2-carboxamides. nih.gov These models provide insights into the steric, electrostatic, and hydrophobic complementarity between the ligand and its target protein, yielding predictive models that agree with experimental data. nih.gov In other QSAR studies on related diaryl urea derivatives, selected descriptors indicated that molecular size, degree of branching, aromaticity, and polarizability were key factors influencing the inhibitory activity of the compounds. nih.gov These computational tools are invaluable for understanding the complex relationships between a molecule's structure and its function, thereby accelerating the discovery of novel therapeutic agents. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies in Research of 3 1h Indol 3 Yl N Phenylpropanamide

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a principal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(1H-indol-3-yl)-N-phenylpropanamide derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various biological targets.

For instance, derivatives of the 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamide framework have been investigated as potential inhibitors of falcipain-2 (FP-2), a cysteine protease of Plasmodium falciparum and a key target for antimalarial drugs. mdpi.comresearchgate.net Similarly, molecular docking has been employed to understand the interaction of related indole-propanamide structures with targets like the phosphatidylinositol 3-kinase (PI3Kα) for anticancer applications and the α-glucosidase enzyme for antidiabetic agents. nih.govmdpi.com These studies help predict the binding affinity and conformation of the ligand, providing a rational basis for its mechanism of action.

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are crucial for ligand binding. These "hotspots" are regions where interactions contribute significantly to the binding energy.

In studies of a lead compound, (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide, docking simulations revealed that the indole (B1671886) ring plays a vital role in anchoring the molecule within the FP-2 active site. researchgate.net Specifically, the nitrogen atom of the indole ring was found to form a hydrogen bond with the side chain of Trp206. researchgate.net The N-phenylpropanamide moiety of fentanyl, a structurally related scaffold, has been shown to interact with key residues such as W-318 in the mu-opioid receptor through hydrogen bonding, while the phenyl ring engages in hydrophobic interactions with V-143 and I-144. researchgate.net These findings underscore the importance of specific residues in defining the binding orientation and affinity of the ligand.

Table 1: Key Binding Residues Identified in Molecular Docking Studies of Related Propanamide Scaffolds

| Compound Scaffold | Target Protein | Key Interacting Residues | Reference |

| (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide | Falcipain-2 (FP-2) | Trp206 | researchgate.net |

| Fentanyl (contains N-phenylpropanamide moiety) | Mu-Opioid Receptor | W-133, V-143, I-144, W-318 | researchgate.net |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | PI3Kα | Val851, Lys802 | mdpi.com |

The stability of a ligand-target complex is governed by a network of non-covalent interactions. Molecular docking simulations provide a detailed map of these interactions, including hydrogen bonds, hydrophobic contacts, van der Waals forces, and pi-pi stacking.

For the falcipain-2 inhibitor, (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide, the binding model highlighted several key interactions. Beyond the hydrogen bond with Trp206, the indole and phenyl groups of the ligand were observed to fit into hydrophobic pockets of the enzyme's active site. researchgate.net The carbonyl oxygen of the N-phenylpropanamide group in fentanyl consistently forms a crucial hydrogen bond with the indole sidechain of W-318. researchgate.net The phenyl ring of the same moiety is positioned to make hydrophobic and aromatic interactions with residues W-133, V-143, and I-144. researchgate.net These detailed interaction profiles are essential for understanding the structural basis of molecular recognition and for guiding lead optimization.

Virtual Screening for Discovery of Potential Inhibitors

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. This approach has been successfully used to discover novel inhibitors based on the indole-propanamide scaffold.

A notable example is the identification of (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide as a falcipain-2 inhibitor through a structure-based virtual screening campaign. mdpi.comresearchgate.net In another large-scale effort, screening of over 1.7 million compounds led to the discovery of a series of 1H-indole-3-propionamide derivatives as potent and selective inhibitors of the Nav1.7 sodium channel, a target for pain relief. researchgate.net These campaigns demonstrate the power of virtual screening to sift through vast chemical spaces and pinpoint promising hit compounds for further development. nih.govnih.govfrontiersin.org

Application of Fragment-Based and Structure-Based Drug Design Strategies

Both fragment-based drug design (FBDD) and structure-based drug design (SBDD) are powerful strategies in modern drug discovery that leverage structural information of the target protein.

Fragment-Based Drug Design (FBDD) begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target. wikipedia.org These hits then serve as starting points for building more potent and selective lead compounds. nih.govnih.gov The "Rule of Three" is often used to guide the design of fragment libraries (e.g., molecular weight < 300 Da, ClogP < 3). wikipedia.orgresearchgate.net This approach has been applied to identify novel STAT3 inhibitors by utilizing privileged fragments from known inhibitors. nih.gov

Structure-Based Drug Design (SBDD) relies on the high-resolution 3D structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. researchgate.net This information is used to design ligands that fit precisely into the binding site and make optimal interactions. The development of falcipain-2 inhibitors based on the 3-(1H-indol-3-yl)-propanamide scaffold is a prime example of SBDD. mdpi.comresearchgate.net Starting from a hit identified through virtual screening, researchers performed chemical modifications in three distinct regions of the molecule to improve its inhibitory activity, guided by the predicted binding model within the FP-2 active site. mdpi.comresearchgate.net

Table 2: Comparison of Drug Design Strategies

| Strategy | Description | Key Advantages | Application Example |

| Virtual Screening | Computational screening of large compound libraries against a target. | Cost-effective, rapid identification of hits. | Discovery of 1H-indole-3-propionamide Nav1.7 inhibitors. researchgate.net |

| Fragment-Based Drug Design | Screening small "fragment" libraries and growing or linking hits to create a lead. | Explores chemical space efficiently, leads to high-quality leads. | Design of novel STAT3 inhibitors. nih.gov |

| Structure-Based Drug Design | Using the 3D structure of a target to design ligands with high affinity and selectivity. | Rational design, optimization of binding interactions. | Optimization of 2-amido-3-(1H-indol-3-yl)-propanamide based Falcipain-2 inhibitors. researchgate.net |

Theoretical Investigations of Molecular Conformation and Electronic Properties

Theoretical chemistry methods, such as Density Functional Theory (DFT), are used to investigate the intrinsic properties of molecules like this compound. These studies provide insights into the molecule's stable conformations, electronic structure, and reactivity.

Investigations into the molecular conformation of similar structures, such as N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide, have determined key geometric parameters like dihedral angles between the ring systems. nih.gov Such analyses help to understand the molecule's three-dimensional shape and flexibility, which are critical for its interaction with biological targets.

Electronic property calculations focus on parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which helps in predicting sites for non-covalent interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Emerging Research Perspectives and Future Directions

Design and Synthesis of Advanced Analogs with Optimized Efficacy and Specificity

The core strategy for enhancing the therapeutic potential of the indole-propanamide scaffold involves the rational design and synthesis of advanced analogs. This process of chemical modification aims to optimize the molecule's interaction with biological targets, thereby improving its efficacy and specificity. mdpi.comnih.gov

Researchers systematically modify the indole (B1671886) ring, the propanamide linker, and the N-phenyl group to investigate structure-activity relationships (SAR). For instance, substitutions on the indole nitrogen or at various positions on the indole and phenyl rings can dramatically influence the compound's biological activity. mdpi.commdpi.com The synthesis of these analogs often involves multi-step reaction sequences. A common approach begins with the reaction of an indole derivative with a suitable reagent to introduce the propanamide side chain. mdpi.comnih.gov This is often followed by coupling reactions to introduce the N-phenyl group or its derivatives. For example, the synthesis of N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide was achieved through a two-step process starting with the reaction of isatoic anhydride (B1165640) and tryptamine, followed by acylation. mdpi.com

A key goal is to design analogs that can overcome challenges such as drug resistance. By creating novel derivatives, researchers aim to develop compounds that can effectively target resistant cancer cells or pathogens. mdpi.com For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and showed potent antiproliferative activities against several cancer cell lines. rsc.org

The table below presents examples of indole-based analogs and their reported biological activities, illustrating the impact of structural modifications.

| Compound Class | Modification Strategy | Resulting Biological Activity |

| Indole-2-carboxamides | Coupling of ethanamine with indole-2-carboxylic acids | Potent antiproliferative activity against various cancer cell lines, with some compounds showing strong inhibition of EGFR and BRAFV600E. nih.gov |

| N'-(phenyl)indol-3-ylglyoxylhydrazides | Introduction of substituents on the indole and phenyl rings | High affinity for benzodiazepine (B76468) receptors, with activity dependent on the substitution pattern. mdpi.com |

| Indolyl-4-azaindolyl thiazoles | Synthesis of nortopsentin analogues | Significant antiproliferative activity against several human tumor cell lines, with the most active compound acting as a CDK1 inhibitor. nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives | Combination of indole and triazole/pyrazole (B372694) moieties | Potent inhibition of tubulin polymerization and induction of apoptosis in cancer cells. rsc.org |

Exploration of Novel Therapeutic Areas for Indole-Propanamide Scaffolds

The versatility of the indole-propanamide scaffold allows for its exploration in a wide range of therapeutic areas beyond its initially identified activities. researchgate.netnih.gov The inherent biological significance of the indole nucleus, found in many natural and synthetic bioactive molecules, provides a strong foundation for this exploration. researchgate.netnih.gov

Current research is uncovering the potential of these compounds in various domains:

Anticancer Agents: Indole derivatives are well-established as anticancer agents, targeting various mechanisms such as tubulin polymerization, protein kinase inhibition, and histone deacetylase (HDAC) inhibition. mdpi.com The indole-propanamide scaffold is being investigated for its ability to act as a dual inhibitor of multiple targets, a promising strategy in cancer therapy. mdpi.com

Antimicrobial and Antiviral Activity: Researchers are screening indole-propanamide derivatives for their effectiveness against a range of pathogens. researchgate.net Some studies have reported on the antimicrobial and antiviral properties of related propanamide structures. researchgate.net

Neurodegenerative Diseases: The indole scaffold is a key component in compounds designed to combat neurodegenerative diseases like Alzheimer's. nih.gov Research is focused on developing multi-target-directed ligands (MTDL) that can simultaneously address different pathological aspects of these complex diseases. nih.gov

Anti-inflammatory and Immunomodulatory Effects: Certain indole derivatives have shown potential as anti-inflammatory and immunomodulatory agents. researchgate.net This opens up possibilities for treating chronic inflammatory diseases and autoimmune disorders.

Metabolic Disorders: The therapeutic potential of indole derivatives extends to metabolic disorders like diabetes. mdpi.com

Development of Innovative Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in the development of indole-propanamide-based therapeutics. These approaches accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis. researchgate.net

Several computational techniques are employed:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. It helps in understanding the binding interactions and in selecting the most promising candidates for synthesis. mdpi.comresearchgate.net For example, docking studies have been used to investigate the binding modes of indole derivatives within the active sites of enzymes like EGFR and BRAFV600E. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction. mdpi.comnih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. This information guides the design of new molecules with improved potency and selectivity. nih.gov

The table below summarizes some of the computational parameters used in predictive modeling of indole derivatives.

| Computational Parameter | Description | Application in Drug Design |

| Docking Score (kcal/mol) | An estimation of the binding affinity between a ligand and a protein. researchgate.net | To rank and prioritize potential drug candidates based on their predicted binding strength to a biological target. |

| IC50 (nM or µM) | The concentration of a drug that is required for 50% inhibition in vitro. mdpi.comnih.gov | To quantify the potency of a compound in inhibiting a specific biological or biochemical function. |

| GI50 (nM or µM) | The concentration of a drug that causes 50% inhibition of cell growth. nih.gov | To assess the antiproliferative activity of a compound against cancer cell lines. |

| HOMO-LUMO Energy Gap (eV) | The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net | To evaluate the chemical reactivity and kinetic stability of a molecule. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Biological Activity

To gain a holistic understanding of how indole-propanamide compounds function at a systemic level, researchers are increasingly turning to multi-omics data integration. researchgate.net This approach combines data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of the biological response to a compound. nih.govmdpi.com

By integrating these large datasets, scientists can:

Identify Novel Drug Targets: Multi-omics analysis can reveal previously unknown proteins or pathways that are affected by an indole-propanamide compound, potentially identifying new therapeutic targets.

Elucidate Mechanisms of Action: By observing changes across multiple molecular levels, researchers can piece together the complex chain of events that constitute a drug's mechanism of action. nih.gov For instance, integrating transcriptome and proteome data can highlight key signaling pathways, like plant hormone signal transduction, that are influenced by indole-related compounds. nih.gov

Discover Biomarkers: Metabolomic profiling of biological fluids can identify metabolites that change in response to treatment, which may serve as biomarkers for assessing drug efficacy or patient response. mdpi.com

Understand Drug Resistance: By comparing the multi-omics profiles of sensitive and resistant cells, researchers can uncover the molecular mechanisms underlying drug resistance.

The integration of multi-omics data is a powerful strategy that moves beyond a single-target view of drug action, enabling a more systems-level understanding that is crucial for developing safer and more effective indole-propanamide-based therapies. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 3-(1H-indol-3-yl)-N-phenylpropanamide derivatives for improved yield and purity?

Methodological Answer: Synthesis optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst selection) and purification techniques. For example, highlights the use of coupling agents like EDCI/HOBt for amide bond formation in indole-based propanamides. Researchers should monitor reaction progress via TLC or HPLC and employ recrystallization or column chromatography for purification. Yield improvements (e.g., ~73–95% in indole-ethylamine syntheses, as noted in ) can be achieved by optimizing stoichiometry and reaction time .

Q. What spectroscopic techniques are critical for characterizing this compound and its analogs?

Methodological Answer: Key techniques include:

- 1H/13C NMR : To confirm substituent positions on the indole and phenyl rings (e.g., aromatic protons at δ 7.0–8.0 ppm and amide protons at δ 8.1–8.5 ppm) .

- IR Spectroscopy : To validate amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis .

Q. How should researchers design initial biological screening assays for antimicrobial activity of this compound?

Methodological Answer: recommends using standardized protocols such as:

- Broth Microdilution (MIC assays) : Against Mycobacterium tuberculosis H37Rv or Staphylococcus aureus.

- Agar Diffusion : To assess zone-of-inhibition against Gram-positive/negative bacteria.

Include positive controls (e.g., isoniazid for tuberculosis) and solvent controls to rule out false positives. Dose-response curves (0.5–128 µg/mL) are critical for potency evaluation .

Advanced Research Questions

Q. How do enantiomers of this compound derivatives affect receptor binding, and what resolution methods are suitable?

Methodological Answer: demonstrates that enantiomers (e.g., (R)- and (S)-forms) exhibit differential agonist activity at human formyl-peptide receptors (FPR2). Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution can isolate enantiomers. Molecular docking studies (e.g., AutoDock Vina) should correlate stereochemistry with binding affinity to receptor pockets .

Q. What computational strategies can predict the pharmacokinetic properties of this compound analogs?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : To assess membrane permeability (e.g., Blood-Brain Barrier penetration) using tools like GROMACS.

- ADMET Prediction Software : SwissADME or ADMETLab 2.0 can estimate logP, solubility, and CYP450 inhibition.

- QSAR Models : Train models on datasets from and to predict antimalarial or antimicrobial activity based on substituent electronegativity/hydrophobicity .

Q. How can researchers resolve contradictory data in biological activity across structurally similar analogs?

Methodological Answer: Contradictions may arise from assay variability or subtle structural differences. Strategies include:

- Dose-Response Replication : Validate activity in multiple assays (e.g., fluorescence-based vs. colorimetric).

- X-ray Crystallography : Compare ligand-receptor co-crystal structures to identify critical binding interactions.

- Meta-Analysis : Cross-reference SAR data from (antimicrobial) and (antimalarial) to identify scaffold-specific trends .

Q. What methodologies address the lack of toxicological data for this compound?

Methodological Answer: When toxicological data is absent (as noted in ), employ:

Q. How can structure-activity relationship (SAR) studies guide the design of potent Falcipain-2 inhibitors?

Methodological Answer: identifies the indole-propanamide scaffold as a Falcipain-2 inhibitor. Key SAR modifications include:

Q. What strategies improve aqueous solubility of hydrophobic this compound derivatives?

Methodological Answer:

Q. How can researchers investigate synergistic effects between this compound and existing antimicrobials?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.